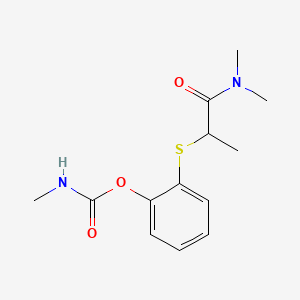![molecular formula C13H8ClN3O2 B14637434 5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one CAS No. 53105-78-5](/img/structure/B14637434.png)
5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one is a chemical compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a 4-chlorophenyl group and a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step involves the substitution reaction where a 4-chlorophenyl group is introduced to the furan ring.
Formation of the triazine ring: The triazine ring is formed through the cyclization of appropriate precursors, often involving the use of nitriles and amines under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Chlorophenyl)furan-2-yl acrylic acid: Another compound featuring a furan ring substituted with a 4-chlorophenyl group.
5-(4-Chlorophenyl)isoxazole-3-propionic acid: Contains a similar 4-chlorophenyl group but with an isoxazole ring instead of a furan ring.
Uniqueness
5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one is unique due to the presence of both a furan and a triazine ring in its structure. This combination of rings imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
53105-78-5 |
|---|---|
Molekularformel |
C13H8ClN3O2 |
Molekulargewicht |
273.67 g/mol |
IUPAC-Name |
5-[5-(4-chlorophenyl)furan-2-yl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-3-1-8(2-4-9)11-5-6-12(19-11)10-7-15-17-13(18)16-10/h1-7H,(H,16,17,18) |
InChI-Schlüssel |
UGQAETOZUICXON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=NC(=O)NN=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



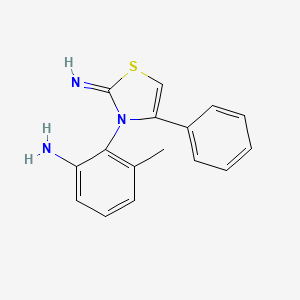
![1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)
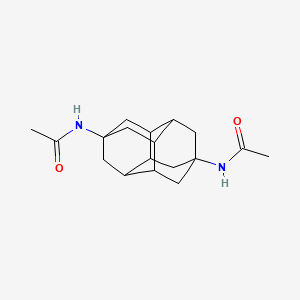

![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
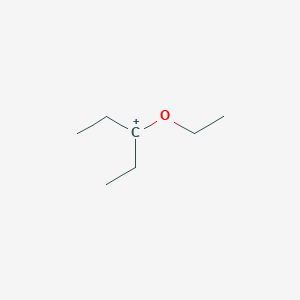
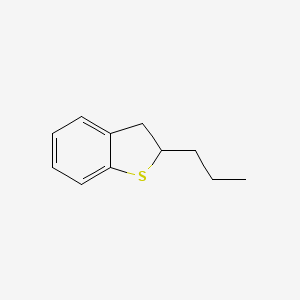
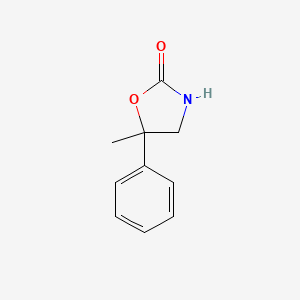
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)



